molecular formula C22H39N7O5 B12523767 L-Leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline CAS No. 674303-33-4

L-Leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline

Cat. No.: B12523767
CAS No.: 674303-33-4
M. Wt: 481.6 g/mol
InChI Key: IMXSJOYGRFBZIV-QAETUUGQSA-N
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Description

L-Leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline is a complex peptide compound It is composed of several amino acids, including leucine, proline, and ornithine, which are linked together in a specific sequence

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Protective groups are removed to allow the next amino acid to be added.

    Cleavage: The final peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, potentially altering the compound’s properties.

    Reduction: Reduction reactions can be used to modify or protect certain functional groups within the peptide.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can yield protected peptides.

Scientific Research Applications

L-Leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Explored for potential therapeutic applications, such as enzyme inhibitors or drug delivery systems.

    Industry: Utilized in the development of new materials and biotechnological processes.

Mechanism of Action

The mechanism of action of L-Leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline involves its interaction with specific molecular targets. These interactions can influence various biological pathways, including:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Signal Transduction: It can modulate signaling pathways by interacting with receptors or other signaling molecules.

    Protein-Protein Interactions: The compound may affect the formation or stability of protein complexes.

Comparison with Similar Compounds

Similar Compounds

  • L-Glutaminyl-L-valyl-L-prolyl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosinamide
  • Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide

Uniqueness

L-Leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline is unique due to its specific sequence and the presence of the diaminomethylidene group. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

674303-33-4

Molecular Formula

C22H39N7O5

Molecular Weight

481.6 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C22H39N7O5/c1-13(2)12-14(23)19(31)28-10-4-7-16(28)18(30)27-15(6-3-9-26-22(24)25)20(32)29-11-5-8-17(29)21(33)34/h13-17H,3-12,23H2,1-2H3,(H,27,30)(H,33,34)(H4,24,25,26)/t14-,15-,16-,17-/m0/s1

InChI Key

IMXSJOYGRFBZIV-QAETUUGQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O)N

Origin of Product

United States

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